molecular formula C8H8O3 B037648 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 125091-66-9

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B037648
CAS No.: 125091-66-9
M. Wt: 152.15 g/mol
InChI Key: PDOOJMWVHLSMOZ-UHFFFAOYSA-N
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Description

7-Oxobicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, furan is often used as the diene, and maleic anhydride or its derivatives serve as the dienophile. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure high yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • 5-Norbornene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Uniqueness

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other similar compounds .

Properties

IUPAC Name

7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOOJMWVHLSMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563560
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125091-66-9
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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